4-[(Cyclohexylmethyl)amino]pent-3-en-2-one
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Overview
Description
4-[(Cyclohexylmethyl)amino]pent-3-en-2-one is an organic compound characterized by the presence of an amino group attached to a cyclohexylmethyl group and a pentenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Cyclohexylmethyl)amino]pent-3-en-2-one typically involves the reaction of cyclohexylmethylamine with a suitable precursor, such as 3-penten-2-one. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include acids or bases to catalyze the reaction and solvents like ethanol or methanol to dissolve the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-pressure reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(Cyclohexylmethyl)amino]pent-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[(Cyclohexylmethyl)amino]pent-3-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Cyclohexylmethyl)amino]pent-3-en-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-penten-2-one: This compound has a similar pentenone backbone but lacks the cyclohexylmethyl group.
3-Penten-2-one: A simpler structure without the amino group, used as a precursor in various chemical reactions.
Uniqueness
4-[(Cyclohexylmethyl)amino]pent-3-en-2-one is unique due to the presence of both the cyclohexylmethyl group and the amino group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
920313-04-8 |
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Molecular Formula |
C12H21NO |
Molecular Weight |
195.30 g/mol |
IUPAC Name |
4-(cyclohexylmethylamino)pent-3-en-2-one |
InChI |
InChI=1S/C12H21NO/c1-10(8-11(2)14)13-9-12-6-4-3-5-7-12/h8,12-13H,3-7,9H2,1-2H3 |
InChI Key |
WVQLPDWWXXRFHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C)NCC1CCCCC1 |
Origin of Product |
United States |
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